3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 19575-04-3
VCID: VC13315601
InChI: InChI=1S/C12H9NO2/c14-12(10-3-1-7-13-9-10)6-5-11-4-2-8-15-11/h1-9H
SMILES: C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2
Molecular Formula: C12H9NO2
Molecular Weight: 199.20 g/mol

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one

CAS No.: 19575-04-3

Cat. No.: VC13315601

Molecular Formula: C12H9NO2

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one - 19575-04-3

Specification

CAS No. 19575-04-3
Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol
IUPAC Name 3-(furan-2-yl)-1-pyridin-3-ylprop-2-en-1-one
Standard InChI InChI=1S/C12H9NO2/c14-12(10-3-1-7-13-9-10)6-5-11-4-2-8-15-11/h1-9H
Standard InChI Key HTGZMQHTNOCVLZ-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CN=C1)C(=O)/C=C/C2=CC=CO2
SMILES C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2
Canonical SMILES C1=CC(=CN=C1)C(=O)C=CC2=CC=CO2

Introduction

Synthesis and Manufacturing

The synthesis of 3-(furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is achieved through a Claisen-Schmidt condensation between furan-2-carbaldehyde and pyridin-3-ylacetic acid under basic conditions . Sodium hydroxide or potassium carbonate serves as the base, facilitating deprotonation and subsequent aldol-like condensation. The reaction proceeds via the following generalized mechanism:

  • Deprotonation: The base abstracts an α-hydrogen from pyridin-3-ylacetic acid, forming an enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of furan-2-carbaldehyde.

  • Elimination: A water molecule is eliminated, yielding the α,β-unsaturated ketone (propenone).

Industrial Scaling: Continuous flow reactors are employed for large-scale synthesis, optimizing temperature and residence time to achieve yields exceeding 75%. Post-synthesis purification involves recrystallization from ethanol or column chromatography using silica gel .

Key Reaction Parameters:

ParameterValue
Temperature60–80°C
Reaction Time4–6 hours
SolventMethanol/Water (3:1)
BaseNaOH (5 M)

Structural Characterization

The molecular structure of 3-(furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is characterized by X-ray crystallography and spectroscopic methods .

Molecular Geometry

The compound crystallizes in a monoclinic system with unit cell parameters analogous to related propenones :

  • Space Group: P21/nP2_1/n

  • Unit Cell Dimensions:

    • a=10.3161(3)A˚a = 10.3161(3) \, \text{Å}

    • b=5.53330(10)A˚b = 5.53330(10) \, \text{Å}

    • c=29.2019(7)A˚c = 29.2019(7) \, \text{Å}

    • β=97.341(1)\beta = 97.341(1)^\circ

The propenone bridge adopts an E-configuration, with the furan and pyridine rings oriented trans to each other. Conjugation across the enone system results in planarity, enhancing electronic delocalization .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 8.68 (s, 1H, pyridine-H2),

    • δ 8.32 (d, J=4.8HzJ = 4.8 \, \text{Hz}, 1H, pyridine-H6),

    • δ 7.71 (m, 2H, furan-H3/H4),

    • δ 7.45 (d, J=15.6HzJ = 15.6 \, \text{Hz}, 1H, enone-Hα),

    • δ 6.89 (d, J=15.6HzJ = 15.6 \, \text{Hz}, 1H, enone-Hβ) .

  • 13C^{13}\text{C} NMR (101 MHz, CDCl3_3):

    • δ 190.2 (C=O),

    • δ 155.7 (pyridine-C3),

    • δ 140.1 (furan-C2),

    • δ 131.1 (enone-Cα),

    • δ 128.5 (enone-Cβ) .

Infrared (IR) Spectroscopy:

  • Strong absorption at 1675cm11675 \, \text{cm}^{-1} (C=O stretch),

  • Peaks at 1580cm11580 \, \text{cm}^{-1} (C=C aromatic).

Chemical Reactivity

The compound’s reactivity is governed by its α,β-unsaturated ketone moiety and heteroaromatic rings:

Electrophilic Additions

The enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with methylamine yields 3-(furan-2-yl)-1-(pyridin-3-yl)-3-(methylamino)propan-1-one .

Cycloadditions

The conjugated diene participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered cyclohexene derivatives .

Ring Functionalization

  • Furan Ring: Oxidative dearomatization with DDQ\text{DDQ} (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates dihydrofuran intermediates .

  • Pyridine Ring: Electrophilic substitution at the C4 position occurs with nitrating agents (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4).

Applications

Medicinal Chemistry

The compound exhibits inhibitory activity against kinases and microbial pathogens. Preliminary studies suggest IC50_{50} values of 12.3μM12.3 \, \mu\text{M} against Staphylococcus aureus.

Material Science

As a fluorophore, it displays aggregation-induced emission (AIE) with a quantum yield of 0.45 in the solid state, making it suitable for organic light-emitting diodes (OLEDs) .

Optical Properties:

PropertyValue
λem\lambda_{\text{em}}480 nm (in CHCl3_3)
λex\lambda_{\text{ex}}350 nm

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